![molecular formula C19H16FNO B158593 Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- CAS No. 10016-16-7](/img/structure/B158593.png)
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of acetamide and benzylfluoronaphthalene, and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound may act as a fluorescent probe by binding to specific targets in biological systems.
Biochemical and Physiological Effects
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- has been shown to have biochemical and physiological effects in vitro. This compound has been shown to inhibit the growth of cancer cells, and it has been shown to induce apoptosis in these cells. Additionally, this compound has been shown to bind to specific targets in biological systems, making it a potential fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been shown to have potential applications in various fields. Additionally, this compound has been shown to be stable under certain conditions, making it a potential candidate for long-term experiments. However, this compound also has some limitations. For example, the mechanism of action of this compound is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
For the study of this compound include further investigation of its mechanism of action, exploration of its potential use as a fluorescent probe, and exploration of its potential applications in other fields.
Synthesemethoden
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- can be synthesized using different methods. One method involves the reaction of acetamide with benzylfluoronaphthalene in the presence of a base such as potassium carbonate. Another method involves the reaction of benzylfluoronaphthalene with N-fluoroacetamide in the presence of a base such as sodium hydride. Both methods result in the formation of Acetamide, N-benzyl-2-fluoro-N-2-naphthyl-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-benzyl-2-fluoro-N-2-naphthyl- has been used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
10016-16-7 |
---|---|
Molekularformel |
C19H16FNO |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N-benzyl-2-fluoro-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H16FNO/c20-13-19(22)21(14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2 |
InChI-Schlüssel |
IWCVCQNGWAGMLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CF |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CF |
Andere CAS-Nummern |
10016-16-7 |
Synonyme |
N-Benzyl-2-fluoro-N-(2-naphtyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.